molecular formula C9H15NO2 B13929428 3-(Morpholinomethyl)cyclobutanone

3-(Morpholinomethyl)cyclobutanone

Cat. No.: B13929428
M. Wt: 169.22 g/mol
InChI Key: CKFVOQBWEMSOKZ-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a morpholinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)cyclobutanone typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . One approach involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)cyclobutanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Morpholinomethyl)cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)cyclobutanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler analog without the morpholinomethyl group.

    Morpholinomethyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

3-(Morpholinomethyl)cyclobutanone is unique due to the combination of the cyclobutanone ring and the morpholinomethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and can lead to unique reactivity patterns compared to other similar compounds .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)cyclobutan-1-one

InChI

InChI=1S/C9H15NO2/c11-9-5-8(6-9)7-10-1-3-12-4-2-10/h8H,1-7H2

InChI Key

CKFVOQBWEMSOKZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2CC(=O)C2

Origin of Product

United States

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